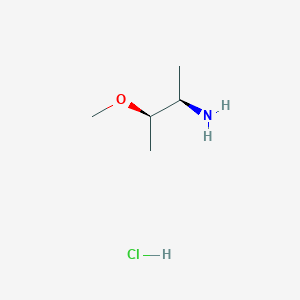
(2R,3R)-3-Methoxybutan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound likely belongs to the class of organic compounds known as amines, which are characterized by the presence of a nitrogen atom. The “2R,3R” notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image . The “methoxy” group suggests the presence of an oxygen atom bonded to a methyl group (-OCH3), and “butan-2-amine” indicates a four-carbon chain with an amine group (-NH2) on the second carbon. The “hydrochloride” part suggests it’s in the form of a hydrochloride salt, which often improves the compound’s solubility in water.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate alkyl halide with a suitable amine . The stereochemistry (the “2R,3R” configuration) could be introduced using specific catalysts or by resolution of racemic mixtures .Molecular Structure Analysis
The molecular structure would be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The “2R,3R” notation suggests that the molecule has two chiral centers, which would lead to interesting features in its NMR spectrum .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the amine and methoxy groups. Amines can act as nucleophiles and bases, participating in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties, such as melting point, boiling point, solubility, and stability, would be determined experimentally. The presence of the amine and methoxy groups, as well as the “2R,3R” configuration, would influence these properties .Scientific Research Applications
Group Interactions in Polyelectrolytes
The kinetics of amination reactions involving chloromethylated polystyrene with 2-aminobutanol, closely related to the study of "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride," provide insights into the polymer modification process. This research highlights the impact of hydrophilic groups adjacent to amination sites, enhancing reactivity through what is termed the "hydrophilic effect" (Kawabe & Yanagita, 1971).
Lipase-Catalyzed Enantiomer Separation
The enzymatic resolution of racemic compounds, leading to the synthesis of biologically active molecules like (R)-GABOB and (R)-Carnitine, demonstrates the potential of "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride" in producing enantiopure substances. These processes are crucial for developing pharmaceuticals with specific activity and minimal side effects (Kamal, Khanna, & Krishnaji, 2007).
Hexadentate Ligands for Metal Ions
Research on N3O3 amine phenol ligands, which share structural motifs with "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride," offers insights into designing ligands for metal ion coordination. Such studies are foundational for developing catalysts, sensors, and materials for environmental and industrial applications (Liu, Wong, Rettig, & Orvig, 1993).
Chemical Aspects of Metoprolol Metabolism
The asymmetric synthesis and determination of the absolute configuration of metabolites related to metoprolol, a beta-blocker, underline the significance of stereochemistry in drug metabolism and pharmacokinetics. Understanding these aspects can guide the design of more effective and safer therapeutic agents (Shetty & Nelson, 1988).
Continuous Chemoselective Methylation
Studies on the chemoselective methylation of functionalized amines and diols with supercritical methanol over solid acid and acid-base bifunctional catalysts illustrate the potential of "(2R,3R)-3-Methoxybutan-2-amine; hydrochloride" in green chemistry applications. This work emphasizes the role of catalyst design in achieving high selectivity and efficiency in chemical synthesis processes (Oku, Arita, Tsuneki, & Ikariya, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-3-methoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIECBIEIBOCT-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



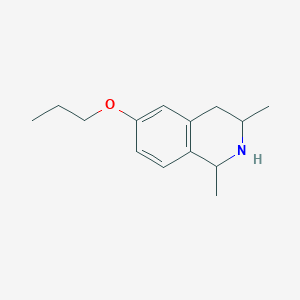
![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2958151.png)
![2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2958155.png)
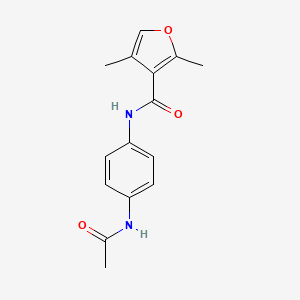
![8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2958158.png)
![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)

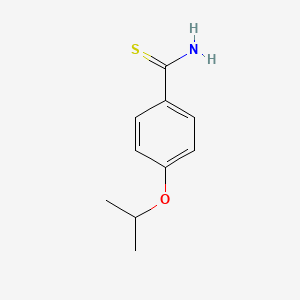
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)
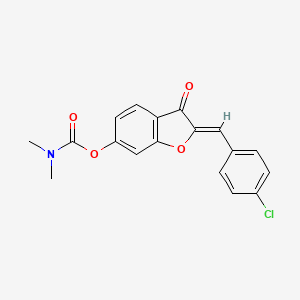
![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)
